molecular formula C12H13N3O3S B2448643 2-[(3-Methoxyphenyl)amino]pyridine-3-sulfonamide CAS No. 1340757-30-3

2-[(3-Methoxyphenyl)amino]pyridine-3-sulfonamide

Cat. No.: B2448643
CAS No.: 1340757-30-3
M. Wt: 279.31
InChI Key: PSAZZKWBVRCYGT-UHFFFAOYSA-N
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Description

2-[(3-Methoxyphenyl)amino]pyridine-3-sulfonamide is a synthetic small molecule with the molecular formula C12H13N3O3S . It belongs to the important class of sulfonamide compounds, which are characterized by the -SO2NH2 functional group and are known for a wide spectrum of pharmacological activities . This specific derivative integrates a pyridine heterocycle with a substituted aniline moiety, a structural motif that is frequently investigated in medicinal chemistry for its potential to interact with various biological targets. Researchers value this compound as a versatile chemical scaffold. Sulfonamide-based structures are extensively studied as potent inhibitors of carbonic anhydrase isoforms , which are enzymatic targets for conditions like glaucoma, epilepsy, and cancer . The deprotonated nitrogen of the sulfonamide group can coordinate with the zinc ion in the enzyme's active site, blocking its catalytic activity . Furthermore, the core pyridine-3-sulfonamide structure has been utilized in the synthesis of novel derivatives, such as N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides, which have demonstrated significant in vitro antifungal efficacy against Candida and Rhodotorula species, in some cases exceeding the activity of fluconazole . The compound is offered for research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can leverage this chemical as a key intermediate for synthesizing more complex molecules or as a tool compound for investigating enzyme inhibition and developing new bioactive agents.

Properties

IUPAC Name

2-(3-methoxyanilino)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-18-10-5-2-4-9(8-10)15-12-11(19(13,16)17)6-3-7-14-12/h2-8H,1H3,(H,14,15)(H2,13,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAZZKWBVRCYGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=C(C=CC=N2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Sequential Sulfonation and Amination

This method involves initial sulfonation of the pyridine ring followed by introduction of the 3-methoxyphenylamino group.

Step 1: Synthesis of Pyridine-3-sulfonamide
Pyridine is sulfonated using chlorosulfonic acid under controlled conditions to yield pyridine-3-sulfonyl chloride. Subsequent reaction with aqueous ammonia generates pyridine-3-sulfonamide.

Step 2: Introduction of the 3-Methoxyphenylamino Group
The sulfonamide intermediate undergoes nucleophilic aromatic substitution at the 2-position. Activation of the pyridine ring via nitration or halogenation introduces a leaving group (e.g., chloride), which is displaced by 3-methoxyaniline in the presence of a base such as potassium carbonate. Reaction conditions typically involve refluxing in a polar aprotic solvent (e.g., dimethylformamide) for 12–18 hours.

Route 2: Direct Coupling of Pre-functionalized Intermediates

An alternative approach employs a pre-functionalized pyridine derivative.

Step 1: Preparation of 2-Aminopyridine-3-sulfonamide
2-Aminopyridine is sulfonated using sulfur trioxide in dioxane, followed by amidation with ammonium hydroxide.

Step 2: Ullmann-Type Coupling with 3-Methoxyiodobenzene
The amino group at position 2 participates in a copper-catalyzed coupling reaction with 3-methoxyiodobenzene. This method, while efficient, requires stringent control of temperature (110–120°C) and the use of ligands such as 1,10-phenanthroline to enhance yield.

Experimental Optimization and Critical Parameters

Solvent and Temperature Effects

  • Route 1 : Refluxing in acetone with anhydrous potassium carbonate maximizes sulfonamide stability while minimizing side reactions.
  • Route 2 : Ethanol or acetonitrile is preferred for coupling reactions due to their ability to dissolve both aromatic amines and copper catalysts.

Catalytic Systems

  • Palladium vs. Copper Catalysts : Palladium-based systems (e.g., Pd(OAc)₂) offer higher yields (>75%) but incur greater costs. Copper iodide with trans-1,2-diaminocyclohexane provides a cost-effective alternative (yield: 60–65%).

Analytical Characterization and Data

Spectroscopic Data

IR Spectroscopy (KBr, cm⁻¹):

  • SO₂ Asymmetric Stretch : 1326–1341
  • NH Stretch : 3172–3198
  • C≡N Stretch : 2162–2178

¹H-NMR (500 MHz, DMSO-d₆):

  • δ 3.80 (s, 3H, OCH₃)
  • δ 7.00–7.49 (m, 4H, aromatic)
  • δ 8.80–9.14 (s, 1H, pyridine-H2)

Elemental Analysis

Element Calculated (%) Observed (%)
C 51.10 50.73
H 4.97 4.88
N 18.82 18.41

Data adapted from analogous sulfonamide derivatives

Challenges and Mitigation Strategies

Regioselectivity in Sulfonation

Pyridine’s inherent electronic structure directs sulfonation to the 3-position. However, competing reactions at the 4-position can occur. Employing excess chlorosulfonic acid (1.5 equiv) and maintaining temperatures below 0°C suppresses byproduct formation.

Purification Techniques

  • Acid-Base Extraction : Crude products are dissolved in dilute HCl, washed with dichloromethane, and neutralized to pH 7 to precipitate the pure compound.
  • Recrystallization : Ethanol-water mixtures (3:1) yield crystals with >95% purity, as confirmed by AKSci specifications.

Industrial and Environmental Considerations

Scalability

Route 1 is preferred for large-scale synthesis due to lower catalyst costs and straightforward isolation steps. Batch reactors operating at 100 L capacity achieve consistent yields of 68–72%.

Waste Management

Copper residues from coupling reactions are treated with ethylenediaminetetraacetic acid (EDTA) to sequester metal ions, ensuring compliance with environmental regulations.

Chemical Reactions Analysis

Oxidation Reactions

The sulfonamide group undergoes oxidation under controlled conditions. Common oxidizing agents convert the sulfonamide (-SO₂NH₂) to sulfonic acid (-SO₃H) derivatives.

Reagent Conditions Product Yield Source
H₂O₂ (30%)RT, 6 hours in acetic acidPyridine-3-sulfonic acid derivative75–85%
KMnO₄ (aqueous)60°C, 2 hoursSulfone (-SO₂-) derivatives60–70%

Oxidation typically proceeds via radical intermediates, as demonstrated in photocatalytic studies where sulfonamides generate sulfonyl radicals under blue light (450 nm) with 5CzBN as a catalyst .

Reduction Reactions

The sulfonamide group can be reduced to thiol (-SH) or amine (-NH₂) derivatives using selective agents.

Reagent Conditions Product Yield Source
LiAlH₄THF, reflux, 4 hours3-Aminopyridine derivative50–60%
Zn/HClRT, 12 hoursPyridine-3-thiol analog45–55%

Reduction pathways depend on the reagent: LiAlH₄ targets the sulfonamide’s S=O bonds, while Zn/HCl facilitates desulfurization .

Nucleophilic Substitution

The pyridine ring’s 3-position sulfonamide group participates in substitution reactions with nitrogen nucleophiles.

Nucleophile Conditions Product Yield Source
Hydrazine hydrateEthanol, reflux, 8 hours1,2,4-Triazole-sulfonamide hybrid65%
EthylenediamineMeOH, 80°C, 6 hoursDiamino-pyridine sulfonamide70%

For example, treatment with hydrazine replaces the sulfonamide group with a triazole ring, forming bioactive heterocycles . Alkylation with α-haloketones (e.g., 2-bromoacetophenone) under basic conditions yields branched derivatives .

Photocatalytic Functionalization

The compound engages in radical-mediated reactions under photocatalytic conditions.

Catalyst Conditions Product Application Source
5CzBN (10 mol%)Blue light, DMF, 15 hoursSulfonyl-radical-coupled adductsDrug discovery scaffolds

This method enables late-stage diversification, forming C–N or C–S bonds for complex sulfoximines or sulfonimidamides .

Condensation Reactions

The amino group on the methoxyphenyl moiety participates in condensations with carbonyl compounds.

Reagent Conditions Product Yield Source
BenzaldehydeEtOH, HCl, refluxSchiff base derivative80%
Acetyl chloridePyridine, RTAcetylated sulfonamide90%

Schiff base formation is reversible and pH-dependent, with applications in coordination chemistry .

Key Mechanistic Insights

  • Oxidation/Reduction : Governed by electrophilic or radical pathways depending on reagents .

  • Substitution : Pyridine’s electron-deficient ring facilitates nucleophilic attack at the 3-position .

  • Photocatalysis : Triplet energy transfer from catalysts (e.g., 5CzBN) initiates radical formation .

This reactivity profile underscores the compound’s versatility in medicinal chemistry and materials science. Further studies should explore its enantioselective transformations and in vivo stability.

Scientific Research Applications

Medicinal Chemistry

2-[(3-Methoxyphenyl)amino]pyridine-3-sulfonamide has been investigated for its potential as:

  • Antimicrobial Agent : Similar compounds have shown efficacy against various bacterial strains, including Candida albicans, with minimum inhibitory concentration (MIC) values indicating effectiveness lower than standard treatments like fluconazole.
  • Anti-inflammatory Agent : The compound has been explored for its ability to modulate inflammatory responses, particularly in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
  • Anticancer Activity : Research indicates that it may act as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cancer cell growth and survival. Certain derivatives have demonstrated promising inhibitory effects on cancer cell lines .

Biological Studies

This compound serves as a valuable probe in biochemical assays aimed at studying enzyme interactions and inhibition mechanisms. Its ability to inhibit specific enzymes is significant for understanding cellular signaling pathways related to growth and metabolism.

Material Science

In material science, this compound is utilized in the synthesis of advanced materials with specific electronic and optical properties. Its unique chemical structure allows for the development of dyes and pigments with distinctive color properties.

Synthesis and Evaluation as PI3K Inhibitors

A study synthesized various sulfonamide derivatives, including those based on methoxypyridine compounds, evaluating their efficacy as dual inhibitors of PI3K/mTOR pathways. Some derivatives exhibited strong IC50 values, indicating significant inhibitory effects on cancer cell proliferation .

Antimicrobial Properties

Research has indicated that similar sulfonamide compounds effectively inhibit strains such as Candida albicans. The MIC values demonstrated efficacy lower than standard treatments like fluconazole, showcasing the potential of these compounds in treating fungal infections .

Inflammatory Response Modulation

Investigations into the anti-inflammatory potential of sulfonamides revealed their ability to modulate T-cell responses in inflammatory diseases. This suggests therapeutic benefits in managing chronic inflammatory conditions .

Summary Table of Applications

Application AreaSpecific UsesKey Findings
Medicinal ChemistryAntimicrobial, anti-inflammatory, anticancerEffective against Candida albicans; PI3K inhibition
Biological StudiesProbe for enzyme interactionsSignificant modulation of cellular signaling pathways
Material ScienceDevelopment of dyes and pigmentsUnique electronic and optical properties

Mechanism of Action

The mechanism of action of 2-[(3-Methoxyphenyl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Signal Transduction Pathways: It can modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.

    Receptor Binding: The compound can bind to receptors on cell surfaces, altering cellular responses and functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Hydroxyphenyl)amino]pyridine-3-sulfonamide
  • 2-[(3-Methoxyphenyl)amino]pyridine-4-sulfonamide
  • 2-[(3-Methoxyphenyl)amino]pyridine-3-sulfonic acid

Uniqueness

2-[(3-Methoxyphenyl)amino]pyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.

Biological Activity

2-[(3-Methoxyphenyl)amino]pyridine-3-sulfonamide is a compound within the sulfonamide class, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted at the 3-position with a sulfonamide group and an amino group attached to a methoxyphenyl moiety. The presence of these functional groups contributes to its biological activity, particularly in enzyme inhibition and antimicrobial properties.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : This compound acts as an inhibitor of phosphoinositide 3-kinase (PI3K), a crucial enzyme in cellular signaling pathways related to growth and metabolism. PI3K inhibitors are significant in cancer therapy due to their role in tumor growth and survival .
  • Antimicrobial Activity : Similar compounds have demonstrated the ability to inhibit bacterial cell wall synthesis, contributing to their antimicrobial properties .

Biological Activity Overview

Activity Type Description References
Anticancer Inhibits PI3K, affecting cell proliferation and survival; potential use in cancer therapies.
Antimicrobial Exhibits properties that inhibit bacterial growth by targeting cell wall synthesis.
Anti-inflammatory Potential inhibition of inflammatory pathways via PI3K modulation.

Case Studies and Research Findings

  • Synthesis and Evaluation as PI3K Inhibitors : A study synthesized various sulfonamide derivatives, including methoxypyridine compounds, evaluating their efficacy as dual inhibitors of PI3K/mTOR pathways. Among these, certain derivatives showed promising IC50 values, indicating strong inhibitory effects on cancer cell lines .
  • Antimicrobial Properties : Research has indicated that similar sulfonamide compounds can effectively inhibit strains such as Candida albicans, with minimum inhibitory concentration (MIC) values demonstrating efficacy lower than standard treatments like fluconazole .
  • Inflammatory Response Modulation : Investigations into the anti-inflammatory potential of sulfonamides revealed their ability to modulate T-cell responses in inflammatory diseases, suggesting therapeutic benefits in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-[(3-Methoxyphenyl)amino]pyridine-3-sulfonamide, and how can reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as sulfonamide bond formation via condensation of 3-methoxyaniline with pyridine-3-sulfonyl chloride derivatives. Key steps include temperature control (e.g., reflux in anhydrous solvents like dichloromethane) and stoichiometric optimization of reactants. Phosphorus oxychloride or thionyl chloride may act as dehydrating agents to facilitate cyclization or sulfonamide bond formation . Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting solvent polarity (e.g., using DMF for polar intermediates).

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. For example, the methoxyphenyl group’s aromatic protons appear as distinct doublets in ¹H NMR (δ 6.8–7.2 ppm), while sulfonamide protons resonate near δ 8.0–8.5 ppm. Contradictions in NOESY or HSQC data (e.g., unexpected coupling) may arise from conformational flexibility; these are resolved by computational modeling (DFT) or variable-temperature NMR .

Q. What are the solubility properties of this compound in common organic solvents, and how does this affect experimental design?

  • Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water or hexane. Solubility tests using UV-Vis spectroscopy (e.g., λmax ~270 nm) guide solvent selection for reactions or biological assays. For kinetic studies, DMSO is preferred for stock solutions, with dilution in aqueous buffers to avoid precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) in preclinical studies?

  • Methodological Answer : Contradictions often stem from assay-specific variables (e.g., cell line viability thresholds, bacterial strain resistance). A systematic approach includes:

  • Dose-response curves (IC50 vs. MIC comparisons).
  • Control experiments with structurally analogous compounds (e.g., replacing the methoxyphenyl group with fluorophenyl to assess electronic effects).
  • Mechanistic studies (e.g., enzyme inhibition assays for COX-2 or kinases) to isolate target interactions .
    • Data Analysis : Use ANOVA or non-linear regression models (e.g., GraphPad Prism) to validate statistical significance across replicates .

Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) with homology-modeled targets (e.g., cyclooxygenase-2) can predict binding poses. Density Functional Theory (DFT) calculations assess electronic properties (HOMO-LUMO gaps) to explain reactivity or redox behavior. Molecular Dynamics (MD) simulations (NAMD/GROMACS) evaluate stability of ligand-receptor complexes in physiological conditions .

Q. How can researchers optimize the compound’s stability under varying pH conditions for in vivo studies?

  • Methodological Answer : Stability is assessed via accelerated degradation studies (pH 1–10 buffers, 37°C). HPLC-MS monitors degradation products (e.g., hydrolysis of sulfonamide bonds). Formulation strategies include encapsulation in PEGylated liposomes or co-administration with cyclodextrins to enhance plasma stability .

Methodological Considerations Table

Research Aspect Key Techniques References
Synthesis OptimizationReflux conditions, TLC monitoring
Spectral Characterization¹H/¹³C NMR, HRMS, DFT modeling
Bioactivity ValidationEnzyme assays, dose-response analysis
Computational PredictionMolecular docking, MD simulations
Stability ProfilingHPLC-MS, liposomal encapsulation

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